

Application Notes and Protocols: IMP-1710 Click

**Chemistry for Target Identification** 

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Compound of Interest		
Compound Name:	IMP-1710	
Cat. No.:	B15623905	Get Quote

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### Introduction

**IMP-1710** is a potent, selective, and covalent activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1).[1][2][3] This probe possesses a strategically placed alkyne functional group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for the identification and quantification of its protein targets in complex biological systems.[1][4] **IMP-1710** stereoselectively forms a covalent bond with the catalytic cysteine residue (Cys90) of UCHL1, allowing for its robust and specific labeling within intact cells.[1][2][3]

This document provides detailed protocols for utilizing **IMP-1710** in conjunction with click chemistry-based proteomics to identify its cellular targets, with a primary focus on UCHL1. The methodologies outlined here are applicable for activity-based protein profiling (ABPP), target engagement studies, and for elucidating the mechanism of action of UCHL1 inhibitors.

## **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the potency and selectivity of **IMP-1710**.

Table 1: In Vitro Inhibitory Potency



Compound	Target	Assay	IC50 (nM)	95% Confidence Interval (nM)
IMP-1710 (alkyne probe)	UCHL1	Ub-Lys-TAMRA FP	38	32-45
Compound 1 (parent inhibitor)	UCHL1	Ub-Lys-TAMRA FP	90	79-100
IMP-1711 (inactive enantiomer)	UCHL1	Ub-Lys-TAMRA FP	>100,000	N/A

Data sourced from fluorescence polarization (FP) assays.[1][2]

Table 2: Cellular Target Engagement in IPF Fibroblasts

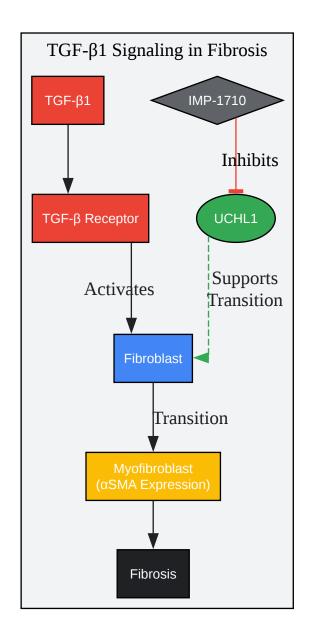
Compound	Target	Assay	IC50 (nM)
IMP-1710	UCHL1	Inhibition of TGF-β1- induced fibroblast-to- myofibroblast transition	740

This assay measures the functional cellular outcome of UCHL1 inhibition.[5]

## Signaling Pathway Context: UCHL1 in Fibrosis

UCHL1 is implicated in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The transforming growth factor-beta 1 (TGF- $\beta$ 1) signaling pathway is a key driver of fibrosis. It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin ( $\alpha$ SMA) and excessive deposition of extracellular matrix proteins. Inhibition of UCHL1 by **IMP-1710** has been shown to block this pro-fibrotic transition, suggesting that UCHL1 activity is a critical component of the fibrotic signaling cascade.[1][2]





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Caption: Role of UCHL1 in TGF-β1 induced fibrosis and its inhibition by **IMP-1710**.

## **Experimental Workflow for Target Identification**

The overall workflow for identifying cellular targets of **IMP-1710** involves treating intact cells with the probe, lysing the cells, using a click reaction to attach a biotin tag to the probe-protein conjugate, enriching the biotinylated proteins, and finally identifying the proteins via mass spectrometry.[2]





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Caption: Workflow for IMP-1710 target identification using click chemistry proteomics.

# Detailed Experimental Protocols Protocol 1: In-Cell Labeling with IMP-1710

This protocol describes the treatment of live cells with the **IMP-1710** probe to achieve covalent labeling of target proteins.

#### Materials:

- HEK293T cells (or other cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **IMP-1710** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Cell scrapers

- Cell Culture: Culture HEK293T cells in appropriate vessels (e.g., 15 cm dishes) to approximately 80-90% confluency.
- Probe Treatment:
  - Prepare working solutions of IMP-1710 in complete medium. For quantitative proteomics, a concentration range of 20 nM, 200 nM, and up to 1 μM can be used to assess concentration-dependent labeling.[2][6]



- Include a vehicle-only control (e.g., 0.1% DMSO).
- Aspirate the old medium from the cells and replace it with the medium containing IMP-1710 or vehicle.
- Incubation: Incubate the cells for a desired period (e.g., 1 to 3 hours) at 37°C in a CO<sub>2</sub> incubator.
- Cell Harvest:
  - Aspirate the medium and wash the cells twice with cold PBS.
  - Harvest the cells by scraping into cold PBS.
  - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
  - Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until further processing.

### **Protocol 2: Cell Lysis and Protein Quantification**

#### Materials:

- Lysis buffer (e.g., RIPA buffer or 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100)
   supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit
- Sonicator

- Cell Lysis: Resuspend the cell pellet in 1 mL of cold lysis buffer per 15 cm dish.
- Homogenization: Incubate on ice for 20 minutes, with vortexing every 5 minutes. Further disrupt the cells by sonication (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) on ice.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Protein Quantification:
  - Collect the supernatant (clarified lysate).
  - Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
  - Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.

# Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a biotin tag to the alkyne-modified proteins labeled by **IMP-1710**.

#### Materials:

- Normalized protein lysate (1-2 mg/mL)
- Azide-biotin tag (e.g., Azide-PEG3-Biotin) stock solution (10 mM in DMSO)
- Copper(II) sulfate (CuSO<sub>4</sub>) stock solution (50 mM in water)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (50 mM in water, freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)
- 1.5 mL microcentrifuge tubes

- Prepare Click Chemistry Master Mix: For each 1 mL of lysate, prepare a master mix of the click reagents. Add the reagents in the following order to avoid premature copper reduction:
  - Azide-Biotin (final concentration: 100 μM)



- TBTA (final concentration: 100 μM)
- CuSO<sub>4</sub> (final concentration: 1 mM)
- TCEP or Sodium Ascorbate (final concentration: 1 mM)
- Reaction: Add the master mix to the protein lysate.
- Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

### **Protocol 4: Enrichment of Biotinylated Proteins**

#### Materials:

- Streptavidin or NeutrAvidin agarose beads
- Wash Buffer 1 (e.g., 1% SDS in PBS)
- Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
- Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
- PBS

- Bead Preparation: Wash the streptavidin beads three times with PBS according to the manufacturer's instructions.
- Affinity Capture: Add the washed streptavidin beads to the lysate post-click reaction.
   Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation (1,500 x g for 2 minutes) or using a magnetic stand.
  - Discard the supernatant.
  - Perform a series of stringent washes to remove non-specifically bound proteins:



- Wash twice with Wash Buffer 1.
- Wash twice with Wash Buffer 2.
- Wash three times with PBS.

# Protocol 5: On-Bead Digestion and Mass Spectrometry Preparation

#### Materials:

- Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
- Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
- · Sequencing-grade Trypsin and/or Lys-C
- 50 mM ammonium bicarbonate
- Formic acid

- · Reduction and Alkylation:
  - Resuspend the washed beads in reduction buffer and incubate for 30 minutes at 56°C.
  - Cool to room temperature. Add alkylation buffer and incubate for 20 minutes in the dark.
- Digestion:
  - Wash the beads with 50 mM ammonium bicarbonate.
  - Resuspend the beads in a solution containing Trypsin/Lys-C in 50 mM ammonium bicarbonate.
  - Incubate overnight at 37°C with shaking.
- Peptide Collection:



- Centrifuge the beads and collect the supernatant containing the digested peptides.
- Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.
- Desalting: Acidify the peptides with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column.
- LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). For quantitative analysis, peptides can be labeled with tandem mass tags (TMT) prior to mass spectrometry.[2] The resulting data can be used to identify proteins that were significantly enriched in the IMP-1710-treated samples compared to controls. The mass spectrometry proteomics data for IMP-1710 has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD015825.[1][2]

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## References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy IMP-1710 (EVT-3162798) [evitachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe IMP-1710 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
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